
4-Chloro-5-methoxypicolinic acid
Vue d'ensemble
Description
4-Chloro-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .
Synthesis Analysis
The synthesis of 4-Chloro-5-methoxypicolinic acid involves several steps. One method involves the use of potassium hydroxide, ammonium hydroxide, nitric acid, and thionyl chloride . Another method involves the use of diphenyl phosphoryl azide, triethylamine, N,N,N,N,-tetramethylethylenediamine, n-butyllithium, and hydrogen chloride .Molecular Structure Analysis
The molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .Applications De Recherche Scientifique
Antimicrobial Activities and DNA Interactions
- Antimicrobial Properties : Derivatives of picolinic acid, including 4-Chloro-5-methoxypicolinic acid, have been found to possess significant antimicrobial activities against various Gram-positive and Gram-negative bacteria and yeast strains. This is attributed to their structural properties and interactions with microbial cells (Tamer et al., 2018).
- DNA Interactions : Molecular docking simulations revealed that compounds like 4-Chloro-5-methoxypicolinic acid exhibit interactions with DNA. These interactions could have implications for their potential use in genetic studies or as part of targeted therapies (Tamer et al., 2018).
Synthesis and Chemical Transformations
- Synthetic Utility : 4-Chloro-5-methoxypicolinic acid and related compounds have been utilized in the synthesis of various complex molecules. They serve as key intermediates in the construction of diverse chemical structures, highlighting their utility in organic synthesis (Epsztajn et al., 1989).
- Transformation into Pyridones : The derivatives of 4-Chloro-5-methoxypicolinic acid can undergo smooth acid-catalyzed conversion into corresponding pyridones, demonstrating their versatility in chemical reactions (Epsztajn et al., 1989).
Biochemical and Physicochemical Studies
- Molluscicidal Properties : Some derivatives of 4-Chloro-5-methoxypicolinic acid have been shown to exhibit good molluscicidal effects. These properties could be harnessed for controlling mollusk populations in agricultural and aquatic environments (Duan et al., 2014).
- Quantum Chemical Calculations : Studies involving density functional theory have been conducted to understand the electronic properties of 4-Chloro-5-methoxypicolinic acid. These studies are crucial for predicting the reactivity and stability of such compounds in various environments (Banjo & Olatunbosun, 2013).
Application in Material Science and Environmental Studies
- Corrosion Inhibition : Schiff base compounds derived from 4-Chloro-5-methoxypicolinic acid have been studied for their ability to inhibit the corrosion of mild steel in acidic solutions. This could have significant applications in industrial settings where corrosion is a major concern (Khan et al., 2017).
- Biodegradation Studies : Research on the biodegradation of 5-chloro-2-picolinic acid, closely related to 4-Chloro-5-methoxypicolinic acid, has been conducted. Understanding the biodegradation pathways of such compounds is essential for assessing their environmental impact and potential applications in bioremediation (Wu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-5-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUUNZNBZYPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxypicolinic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

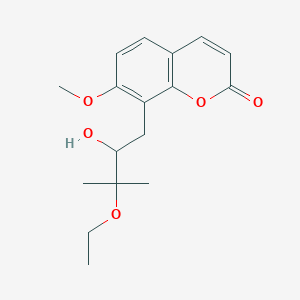
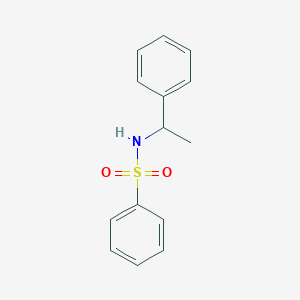
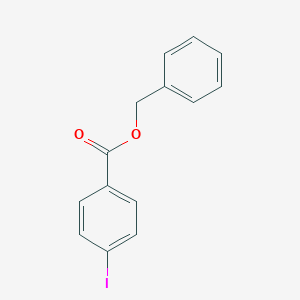


![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

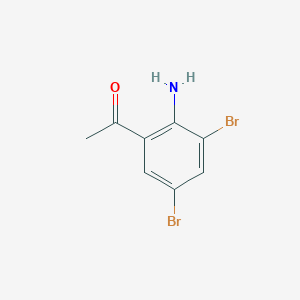
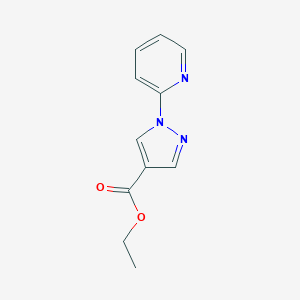
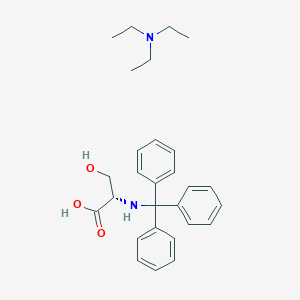
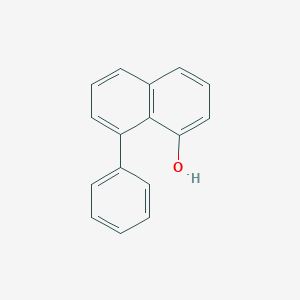
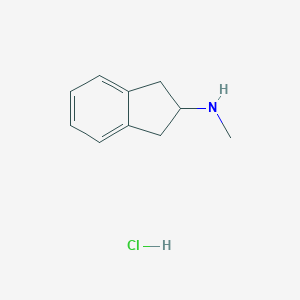
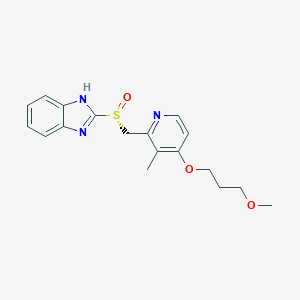
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)